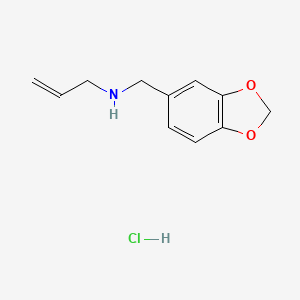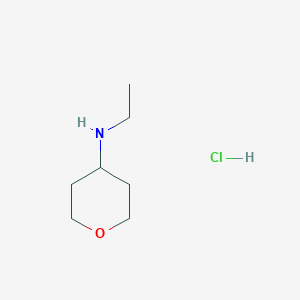
N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride
Descripción general
Descripción
“N-(Pyridin-3-ylmethyl)propan-2-amine” is a chemical compound with the empirical formula C9H14N2 . It is a heterocyclic building block and is typically provided in solid form .
Molecular Structure Analysis
The molecular weight of “N-(Pyridin-3-ylmethyl)propan-2-amine” is 150.22 . The SMILES string representation of the molecule isCC(C)NCC1=CC=CN=C1 , which represents the structure of the molecule in terms of the atoms present and their connectivity. Physical And Chemical Properties Analysis
“N-(Pyridin-3-ylmethyl)propan-2-amine” is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is also very soluble in water .Aplicaciones Científicas De Investigación
Early Discovery Research
This compound is provided to early discovery researchers as part of a collection of unique chemicals . It’s used in the initial stages of drug discovery where researchers screen thousands of compounds for potential biological activity.
Synthesis of Derivatives
The compound can serve as a building block in the synthesis of a wide range of derivatives. These derivatives can exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Docking Studies
Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex . Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.
Safety and Hazards
“N-(Pyridin-3-ylmethyl)propan-2-amine” is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The compound is sold “as-is” without any warranty of fitness for a particular purpose . It should be handled with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-8(2)11-7-9-4-3-5-10-6-9;/h3-6,8,11H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKWPZMNKAVNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrochloride](/img/structure/B3086198.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086208.png)
![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086213.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)
![(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086229.png)
![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)
amine hydrochloride](/img/structure/B3086245.png)

amine hydrochloride](/img/structure/B3086253.png)
amine hydrochloride](/img/structure/B3086262.png)

